

# Application Notes and Protocols: In Vitro Biofilm Model for Testing Tobramycin Efficacy

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Audience: Researchers, scientists, and drug development professionals.

## Introduction

Bacterial biofilms are structured communities of microorganisms encased in a self-produced extracellular polymeric substance (EPS) matrix. This mode of growth confers significant protection to bacteria, rendering them notoriously resistant to conventional antimicrobial therapies. **Tobramycin**, an aminoglycoside antibiotic, is commonly used to treat infections involving biofilm-forming bacteria, particularly Pseudomonas aeruginosa and Staphylococcus aureus. However, the efficacy of **Tobramycin** can be dramatically reduced when bacteria are in a biofilm state. Therefore, robust and reproducible in vitro biofilm models are essential for the preclinical evaluation of **Tobramycin** and novel anti-biofilm strategies.

These application notes provide detailed protocols for establishing an in vitro biofilm model and subsequently testing the efficacy of **Tobramycin**. The described methods include biofilm formation, quantification of biofilm biomass, determination of minimum inhibitory and eradication concentrations, and assessment of bacterial viability within the biofilm.

## **Key Concepts**

• Minimum Inhibitory Concentration (MIC): The lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in a planktonic (free-floating) culture.



 Minimum Biofilm Eradication Concentration (MBEC): The lowest concentration of an antimicrobial agent required to eradicate a pre-formed biofilm.[1][2][3] The MBEC is often significantly higher than the MIC, highlighting the increased resistance of biofilm-associated bacteria.[1]

# **Experimental Protocols Biofilm Formation in a 96-Well Microtiter Plate**

This protocol describes a static biofilm formation model, which is a widely used and high-throughput method for screening antimicrobial agents.[4]

### Materials:

- Sterile 96-well flat-bottom polystyrene microtiter plates
- Bacterial strain of interest (e.g., Pseudomonas aeruginosa PAO1, Staphylococcus aureus ATCC 25923)
- Appropriate growth medium (e.g., Tryptic Soy Broth (TSB), Luria-Bertani (LB) broth)
- Spectrophotometer
- Incubator

- Prepare Bacterial Inoculum:
  - Inoculate a single colony of the desired bacterial strain into 5 mL of growth medium.
  - Incubate overnight at 37°C with shaking.
  - The following day, dilute the overnight culture in fresh growth medium to an optical density at 600 nm (OD<sub>600</sub>) of 0.1.[5] This corresponds to a specific cell density that should be validated for the strain being used.
  - Further dilute this culture 1:100 in fresh medium.[4][6]



- Inoculate Microtiter Plate:
  - Add 200 μL of the diluted bacterial suspension to each well of a 96-well microtiter plate.
  - Include negative control wells containing only sterile growth medium.
  - To minimize edge effects, it is recommended to fill the outer wells of the plate with sterile water or PBS.[7]
- · Incubate to Form Biofilm:
  - Cover the plate and incubate statically (without shaking) at 37°C for 24 to 48 hours.[6] The
    incubation time can be optimized depending on the bacterial strain and the desired biofilm
    maturity.

## Quantification of Biofilm Biomass: Crystal Violet (CV) Assay

The Crystal Violet (CV) assay is a simple and effective method for quantifying the total biofilm biomass.[4][8]

### Materials:

- Phosphate-buffered saline (PBS)
- 0.1% (w/v) Crystal Violet solution
- 30% (v/v) Acetic acid in water
- Plate reader

- · Wash the Biofilm:
  - o Carefully aspirate the planktonic (free-floating) bacteria from each well.



 $\circ$  Gently wash the wells twice with 200  $\mu$ L of PBS to remove any remaining non-adherent cells.[7] Be careful not to disturb the biofilm at the bottom of the well.

### · Stain the Biofilm:

- Add 125 μL of 0.1% Crystal Violet solution to each well and incubate at room temperature for 10-15 minutes.[4][6]
- Discard the staining solution.
- Wash and Dry:
  - Wash the plate three to four times with water to remove excess stain.[4]
  - Invert the plate and tap it firmly on a paper towel to remove all liquid.
  - Allow the plate to air dry completely.[6]
- · Solubilize the Stain:
  - Add 200 μL of 30% acetic acid to each well to solubilize the bound Crystal Violet. [4][6]
  - Incubate for 10-15 minutes at room temperature.
- Measure Absorbance:
  - $\circ$  Transfer 125  $\mu L$  of the solubilized stain from each well to a new flat-bottom 96-well plate. [4][6]
  - Measure the absorbance at 550-595 nm using a plate reader.[4][5][7] The absorbance is directly proportional to the biofilm biomass.

## **Tobramycin Susceptibility Testing**

## a. Determination of Minimum Inhibitory Concentration (MIC)

The MIC of **Tobramycin** against planktonic bacteria is determined using a broth microdilution method.



### Procedure:

- Prepare a serial two-fold dilution of **Tobramycin** in the appropriate growth medium in a 96well plate.
- Add the standardized bacterial inoculum (prepared as in the biofilm formation protocol) to each well.
- Include a positive control (bacteria without antibiotic) and a negative control (medium only).
- Incubate the plate at 37°C for 18-24 hours.
- The MIC is the lowest concentration of **Tobramycin** that completely inhibits visible bacterial growth.[9]

## b. Determination of Minimum Biofilm Eradication Concentration (MBEC)

The MBEC assay determines the concentration of **Tobramycin** required to kill the bacteria within a pre-formed biofilm.[1][10]

- Form Biofilms: Grow biofilms in a 96-well plate as described in the biofilm formation protocol.
- Prepare Tobramycin Dilutions: Prepare a serial dilution of Tobramycin in fresh growth medium in a separate 96-well plate. Concentrations should typically be much higher than the MIC.[1]
- Treat Biofilms:
  - After the biofilm formation period, discard the planktonic cells and wash the biofilms with PBS.
  - Add the **Tobramycin** dilutions to the wells containing the pre-formed biofilms.
  - Include a positive control (biofilm with fresh medium, no antibiotic) and a negative control (medium only).



- Incubate: Incubate the plate at 37°C for 24 hours.[11] The duration of exposure can be varied to investigate time-dependent killing.[3]
- Assess Viability:
  - After treatment, aspirate the antibiotic-containing medium and wash the wells with PBS.
  - Add fresh growth medium to each well and incubate for a further 24 hours.
  - The MBEC is the lowest concentration of **Tobramycin** that results in no bacterial growth (i.e., no turbidity) after this recovery period.[10]

## Assessment of Biofilm Viability: Live/Dead Staining

Live/Dead staining is a fluorescence microscopy-based method to visualize and quantify viable and non-viable bacteria within a biofilm.[12][13] This method typically uses two fluorescent dyes: SYTO 9, which stains all bacteria green, and propidium iodide (PI), which only enters bacteria with compromised membranes and stains them red.[12][13]

#### Materials:

- Live/Dead staining kit (e.g., FilmTracer™ LIVE/DEAD® Biofilm Viability Kit) containing SYTO
   9 and propidium iodide.[13][14]
- Confocal Laser Scanning Microscope (CLSM)

- Form Biofilms: Grow biofilms on a suitable surface for microscopy (e.g., glass-bottom dishes or slides).
- Treat with Tobramycin: Treat the biofilms with the desired concentrations of Tobramycin as described in the MBEC protocol.
- Stain the Biofilm:
  - Prepare the staining solution according to the manufacturer's instructions. Typically, this involves mixing SYTO 9 and propidium iodide in sterile water.[13][14]



- Gently wash the treated biofilms with sterile water or PBS.
- Add the staining solution to the biofilms and incubate in the dark at room temperature for 15-30 minutes.[12][13][14]
- Wash: Gently rinse the biofilms to remove excess stain.[14]
- Visualize: Image the stained biofilms using a CLSM. Green cells are considered live, while
  red cells are considered dead.[12] Image analysis software can be used to quantify the
  proportions of live and dead cells.

## **Data Presentation**

Table 1: Tobramycin Susceptibility of Planktonic vs.

**Biofilm Bacteria** 

Bacterial Strain	Planktonic MIC (µg/mL)	Biofilm MBEC (µg/mL)	Fold Increase (MBEC/MIC)
P. aeruginosa PAO1	2	>128	>64
S. aureus ATCC 25923	1	500	500

Note: The values presented are examples and may vary depending on the specific strains and experimental conditions. Studies have shown that for P. aeruginosa, the MBEC of **Tobramycin** can be significantly higher than the MIC. For some strains, **Tobramycin** is most effective at higher concentrations for both inhibiting and eradicating biofilms.

# Table 2: Effect of Tobramycin Concentration on Biofilm Viability

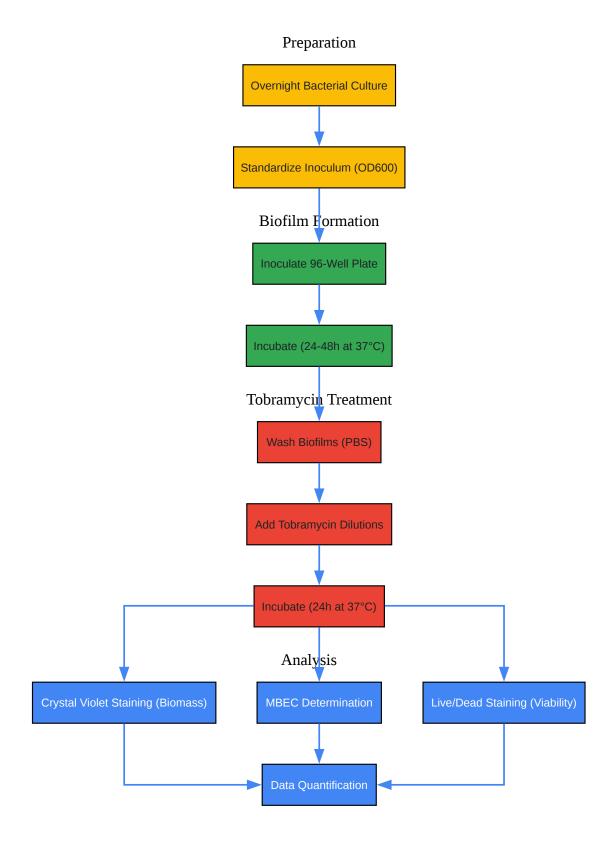


Tobramycin Concentration (μg/mL)	% Live Cells (Green)	% Dead Cells (Red)
0 (Control)	95	5
16	70	30
64	40	60
256	10	90

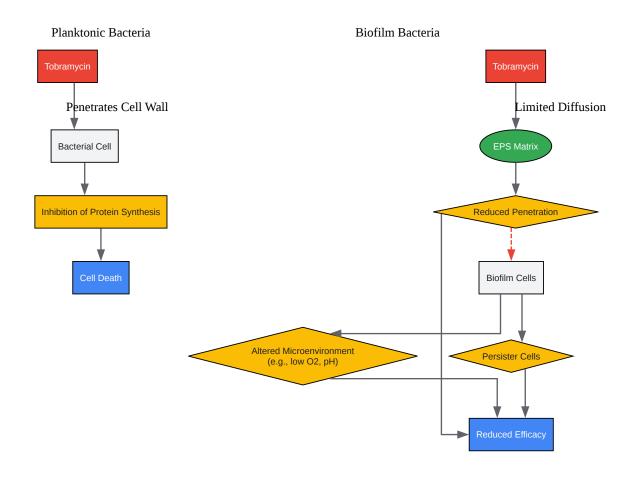
Note: These are representative data. Actual percentages will depend on the bacterial strain, biofilm age, and treatment duration.

## **Visualizations**









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